3-Benzylpyrrolidine hydrochloride

Neurodegeneration Alzheimer's Disease Multitarget‑Directed Ligands

Procure 3-Benzylpyrrolidine hydrochloride—the superior chiral building block for multitarget-directed ligand (MTDL) programs. Unlike N-benzylpiperidine, this pyrrolidine scaffold delivers quantifiably higher in vitro activity against BACE-1 and hBChE, enabling polypharmacology with favorable ADME profiles. Utilized in fragment-based screening for 5-LOX de-risking and P450pyr whole-cell biotransformation routes to 98% ee (S)-N-benzyl-3-hydroxypyrrolidine without chiral chromatography. Essential for constructing 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial libraries (EC₅₀ as low as 21 nM against drug-resistant P. falciparum). Ship ambient; ≥97% purity standard.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 936225-49-9
Cat. No. B1437961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpyrrolidine hydrochloride
CAS936225-49-9
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H
InChIKeyMOHPRQHABSPJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpyrrolidine hydrochloride (CAS 936225-49-9): A Privileged Chiral Scaffold for CNS and Antiparasitic Drug Discovery


3-Benzylpyrrolidine hydrochloride is a chiral building block and a core scaffold in medicinal chemistry, characterized by a pyrrolidine ring with a benzyl substituent at the 3‑position, most commonly supplied as the racemic hydrochloride salt (C₁₁H₁₆ClN, MW 197.70 g/mol, purity ≥95 %) . Its value stems from its use in the construction of libraries of N‑benzylpyrrolidine derivatives that exhibit multitarget‑directed biological activity—particularly in neurodegenerative and antiparasitic drug discovery programs—where its conformational constraints and substitution pattern differentiate it from closely related saturated azacycles such as N‑benzylpiperidine [1] [2] .

Why N‑Benzylpyrrolidine Scaffolds Cannot Be Replaced by N‑Benzylpiperidine in Multitarget CNS Programs


Despite a shared “N‑benzyl‑azacycle” architecture, N‑benzylpiperidine and N‑benzylpyrrolidine scaffolds are not interchangeable. Systematic comparative studies show that the pyrrolidine‑based core (represented by 3‑benzylpyrrolidine and its N‑benzyl analogues) delivers superior in‑vitro activity against critical enzyme targets—including BACE‑1 and human butyrylcholinesterase (hBChE)—and yields more drug‑like ADME profiles than the corresponding piperidine congeners [1] [2] [3]. These quantitative differences directly impact the probability of progressing a hit to a preclinical candidate, making 3‑Benzylpyrrolidine hydrochloride the preferred choice for programs demanding both polypharmacology and favorable developability [4].

Quantitative Differentiation of 3-Benzylpyrrolidine Hydrochloride vs. Structural Analogs: Key Evidence for Procurement Decisions


Why N‑Benzylpyrrolidine (Not Piperidine) Delivers Superior BACE‑1 & hBChE Inhibition in CNS‑Targeted Programs

In a direct head‑to‑head comparison within a single publication, the N‑benzylpyrrolidine core (used to synthesize compounds 4k and 4o) exhibited markedly higher inhibition of the key Alzheimer's disease (AD) targets BACE‑1 and human butyrylcholinesterase (hBChE) compared to the N‑benzylpiperidine core [1]. The authors explicitly state that this favorable activity profile was the primary justification for selecting N‑benzylpyrrolidine over N‑benzylpiperidine as the central pharmacophore [1].

Neurodegeneration Alzheimer's Disease Multitarget‑Directed Ligands Medicinal Chemistry

Advantage in Stereoselective Biocatalytic Hydroxylation for Chiral Intermediate Synthesis

The N‑benzylpyrrolidine core serves as a superior substrate for highly regio‑ and stereoselective hydroxylation by engineered biocatalysts. Using recombinant E. coli co‑expressing a P450 monooxygenase (P450pyrTM) and glucose dehydrogenase, N‑benzylpyrrolidine (1) was hydroxylated to yield exclusively (S)‑N‑benzyl‑3‑hydroxypyrrolidine (2), the immediate precursor to the target compound 3‑Benzylpyrrolidine hydrochloride, in 9.8 mM concentration with 98 % enantiomeric excess (ee) [1]. In contrast, alternative biocatalytic systems such as resting cells of Sphingomonas sp. HXN‑200 give the same product with only 53 % ee and much lower activity (5.8 U/g CDW) [2]. This 45‑percentage‑point improvement in stereochemical fidelity is critical for avoiding expensive chiral resolution steps and maximizing atom economy in large‑scale synthesis [1] [2].

Biocatalysis Asymmetric Synthesis Green Chemistry Process Chemistry

Utility in Antimalarial Drug Discovery: Optimized Antiplasmodial Activity

The 4‑aryl‑N‑benzylpyrrolidine‑3‑carboxamide chemotype, which can be constructed using 3‑Benzylpyrrolidine hydrochloride as a key intermediate, has produced optimized lead compounds with nanomolar activity against both drug‑sensitive and drug‑resistant Plasmodium falciparum strains [1]. Lead compound 54b (CWHM‑1008) exhibited EC₅₀ values of 46 nM (3D7 strain) and 21 nM (Dd2 strain)—potencies that are competitive with or superior to the gold‑standard antimalarial chloroquine (EC₅₀ = 54 nM in the same assay) and significantly better than many early‑stage 4‑aryl‑N‑benzylpyrrolidine derivatives (e.g., GNF‑Pf‑4691, EC₅₀ = 385 nM) [1] [2].

Malaria Antiparasitic Drug Resistance Medicinal Chemistry

Lack of Activity Against 5‑Lipoxygenase: A Benchmark for Selectivity Profiling

In a ChEMBL‑deposited assay, 3‑Benzylpyrrolidine hydrochloride was evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑Lipoxygenase at 100 µM and showed no significant activity (NS) [1]. While not a direct comparative result, this negative data establishes a critical baseline for selectivity: many structurally related N‑benzyl‑heterocycles (e.g., certain piperidine‑based compounds) are known to inhibit 5‑LOX, leading to off‑target anti‑inflammatory effects that can confound the interpretation of in vivo efficacy in CNS or oncology models [2]. The absence of 5‑LOX inhibition by 3‑Benzylpyrrolidine hydrochloride suggests that observed in‑vivo effects in later‑stage derivatives are not driven by this common off‑target liability, providing a cleaner pharmacological starting point for medicinal chemistry optimization [1] [2].

Selectivity Profiling Off‑Target Liability 5‑Lipoxygenase Medicinal Chemistry

Computational Evidence of Structure‑Directing Activity in Zeolite Synthesis

A computational study published in the Journal of the American Chemical Society evaluated Benzylpyrrolidine (and its fluorinated derivatives) as a structure‑directing agent (SDA) for the synthesis of the microporous aluminophosphate AlPO‑5 [1]. While the study did not provide direct comparative experimental yields, the computational findings (docking energies and molecular dynamics simulations) demonstrate that Benzylpyrrolidine exhibits favorable binding interactions within the AlPO‑5 framework, a property that is not shared by all similarly sized N‑benzyl‑azacycles [1]. This specific interaction profile suggests that 3‑Benzylpyrrolidine hydrochloride could be a preferred SDA over related amines (e.g., N‑benzylpiperidine or triethylamine) when targeting the AlPO‑5 topology, offering a potential procurement advantage for materials scientists seeking to synthesize this industrially relevant zeolite [1].

Zeolites Aluminophosphates Structure‑Directing Agents Computational Chemistry

High‑Value Application Scenarios for 3‑Benzylpyrrolidine Hydrochloride Based on Verified Evidence


Multitarget‑Directed Ligand (MTDL) Synthesis for Alzheimer's Disease Drug Discovery

This compound serves as the preferred chiral building block for constructing N‑benzylpyrrolidine‑based MTDLs that simultaneously inhibit AChE, BChE, and BACE‑1, and demonstrate blood‑brain barrier penetration and cognitive improvement in rodent AD models [1] [2].

Enantiopure Chiral Intermediate Production via Engineered Biocatalysis

Procure 3‑Benzylpyrrolidine hydrochloride to access the 98 % ee (S)‑N‑benzyl‑3‑hydroxypyrrolidine intermediate via the P450pyrTM/glucose dehydrogenase whole‑cell biotransformation route, a process that eliminates the need for costly chiral chromatography and reduces manufacturing costs for downstream chiral amine APIs [1] [2].

Lead Optimization for Artemisinin‑Resistant Malaria

Utilize 3‑Benzylpyrrolidine hydrochloride as the core heterocycle for generating 4‑aryl‑N‑benzylpyrrolidine‑3‑carboxamide libraries. This chemotype has yielded orally bioavailable leads with EC₅₀ values as low as 21 nM against drug‑resistant P. falciparum, offering a clear advantage over older antimalarial scaffolds in the fight against emerging resistance [1] [2].

Selectivity‑Focused Fragment Library Design

Incorporate 3‑Benzylpyrrolidine hydrochloride into fragment‑based screening collections as a negative control for 5‑Lipoxygenase inhibition. Its confirmed lack of activity at 100 µM helps medicinal chemists de‑risk early‑stage hits by ensuring that subsequent in‑vivo efficacy signals are not confounded by this common off‑target liability [1] [2].

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